1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile
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Overview
Description
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile is a heterocyclic compound that features a fused ring system combining pyrazole and imidazole moieties
Preparation Methods
The synthesis of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of nitriles with amines under specific conditions.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can form more complex fused ring systems, often using catalysts like gold or bases like sodium hydroxide.
Scientific Research Applications
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity, or interact with receptor proteins, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and are used in optical applications.
Imidazo[1,2-b]pyrazoles: These compounds have a similar core structure but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-3-5-4-9-10-2-1-8-6(5)10/h4,8H,1-2H2 |
InChI Key |
ZXWKIFZLRULDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C#N)N1 |
Origin of Product |
United States |
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